Oxalyl fluoride

Semiconductor etching Green chemistry PFC abatement

Oxalyl fluoride (ethanedioyl difluoride, (COF)₂) is a difunctional acyl fluoride belonging to the organofluorine compound class. This colorless liquid exhibits a molar mass of 94.017 g/mol, a melting point of −3 °C, and a boiling point of 26.6 °C at 100 kPa.

Molecular Formula C2F2O2
Molecular Weight 94.02 g/mol
CAS No. 359-40-0
Cat. No. B1294776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxalyl fluoride
CAS359-40-0
Molecular FormulaC2F2O2
Molecular Weight94.02 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)F)F
InChIInChI=1S/C2F2O2/c3-1(5)2(4)6
InChIKeyHXQOOYKLTKQCRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxalyl Fluoride (CAS 359-40-0) Procurement: Key Physicochemical Properties and Baseline Characteristics


Oxalyl fluoride (ethanedioyl difluoride, (COF)₂) is a difunctional acyl fluoride belonging to the organofluorine compound class. This colorless liquid exhibits a molar mass of 94.017 g/mol, a melting point of −3 °C, and a boiling point of 26.6 °C at 100 kPa [1]. The molecule adopts a planar geometry and exists predominantly in the syn conformation under ambient conditions [2]. It is synthesized primarily via halogen exchange from oxalyl chloride using alkali metal fluorides (e.g., NaF, KF) [1]. The compound is being actively investigated as a replacement for high-global-warming-potential (GWP) perfluorocompounds in semiconductor dielectric etching applications [3][4]. Its reactivity profile enables both deoxofluorination reactions and acyl fluoride transfer chemistry.

Why Generic Acyl Halide Substitution Is Not Feasible for Oxalyl Fluoride (CAS 359-40-0)


Oxalyl fluoride cannot be substituted with its chloride analog (oxalyl chloride) or alternative fluorinating agents without fundamentally altering process outcomes, separation economics, or environmental compliance profiles. The compound's distinct physicochemical signature—a boiling point of 26.6 °C compared to 63 °C for oxalyl chloride [1]—dictates a completely different handling and purification regime. More critically, oxalyl fluoride functions as a source of electrophilic fluorine in transformations where chloride analogs either fail to react or generate halogenated byproducts that are incompatible with downstream applications in fluorine-19 (¹⁹F) sensitive pharmaceutical and material science workflows. In plasma etching environments, perfluorocompound alternatives (e.g., C₂F₆) persist as potent greenhouse gases, whereas oxalyl fluoride dissociates into fragments with substantially reduced global warming impact [2]. The difluoride structure of oxalyl fluoride provides a stoichiometric fluorine delivery advantage (2 mol F⁻ per molecule) versus monofluorinated alternatives in quantitative P–F bond formation [3], a feature that cannot be replicated by simple acyl fluorides.

Oxalyl Fluoride (CAS 359-40-0) Product-Specific Quantitative Evidence: Head-to-Head Comparisons Against Closest Analogs


Greenhouse Gas Emissions: Oxalyl Fluoride vs. C₂F₆ in Dielectric Plasma Etching

Oxalyl fluoride generates substantially lower quantities of global warming compounds during dielectric etching compared to the standard perfluorocarbon process gas hexafluoroethane (C₂F₆). Under identical inductively coupled plasma etch conditions using tetraethoxysilane-deposited silicon oxide test vehicles, the oxalyl fluoride process produced 'very low quantities' of greenhouse-active species, whereas C₂F₆ is known to be a potent greenhouse gas with a 100-year global warming potential (GWP) of approximately 12,200 [1]. The exact quantification of emission reduction was reported as significant enough to warrant investigation of oxalyl fluoride as a 'potential replacement for perfluorocompounds' [1].

Semiconductor etching Green chemistry PFC abatement

Boiling Point and Physical Separation Efficiency: Oxalyl Fluoride vs. Oxalyl Chloride

Oxalyl fluoride exhibits a significantly lower boiling point (26.6 °C) compared to its direct chloride analog, oxalyl chloride (63 °C), a difference of 36.4 °C [1]. This differential is exploited industrially: in the Tokuyama Soda patent (JPH0446137A), oxalyl fluoride produced by the reaction of oxalyl chloride with HF is described as having a 'relatively low boiling point' such that 'it can be simply taken out of the reaction system together with hydrogen chloride and readily separated by utilizing the boiling point difference' . The large boiling point gap enables straightforward fractional distillation to obtain high-purity oxalyl fluoride, whereas separation of oxalyl chloride from byproducts with similar boiling points often requires more complex and costly purification trains.

Process chemistry Purification Thermal separation

P–F Bond Formation: Oxalyl Fluoride Enables Quantitative Conversion of Phosphorus Azolides

Oxalyl fluoride mediates the quantitative transformation of phosphorus azolides into P–fluorides. A 1991 study in the Journal of Fluorine Chemistry demonstrated that tri- and tetra-coordinate phosphorus acids azolides 'can be transformed in quantitative way by acyl fluorides or oxalyl fluoride into the corresponding P-fluorides' [1]. This strategy was extended to the synthesis of difluorides R-P(X)F₂ and trifluorides P(X)F₃, and was successfully applied in the chemistry of P–F modified nucleotides [1]. By contrast, non-fluorinated acyl halides (e.g., oxalyl chloride) or alternative fluorinating agents such as sulfur tetrafluoride (SF₄) introduce either chloride impurities or require hazardous gas handling protocols that preclude quantitative conversion in nucleotide-sensitive contexts.

Nucleotide chemistry Organophosphorus synthesis Fluorination

Ultrasound-Assisted Synthesis Enables High Yield from Coarse Alkali Metal Fluorides

Oxalyl fluoride can be produced in high yield via a patented ultrasound-assisted method that tolerates relatively large particle sizes of alkali metal fluoride, thereby reducing raw material preprocessing costs. According to patent JP20025741A (and related filings), 'oxalyl fluoride can be simply produced in high yield by treating the reaction mixture with ultrasonic waves, even when the alkali metal fluoride has relatively large particle sizes' [1]. Traditional halogen exchange syntheses of acyl fluorides using KF or NaF typically require finely milled fluoride salts to overcome surface passivation and achieve acceptable yields. The ability to use coarser, less expensive fluoride sources provides a distinct procurement advantage over alternative acyl fluoride syntheses that mandate micronized reagents.

Process intensification Sonochemistry Fluorination

Plasma Etch Selectivity and Rate Performance vs. Perfluorocarbon Alternatives

In a direct head-to-head evaluation of dielectric etch performance, oxalyl fluoride demonstrated capability for etching silicon dioxide but exhibited 'low oxide etch rate and poor selectivity to the mask layer' compared to the standard C₂F₆ process [1]. The study specifically noted that 'Although C₂O₂F₂ was capable of etching silicon dioxide, low oxide etch rate and poor selectivity to the mask layer were observed' when tested on patterned tetraethoxysilane-deposited silicon oxide masked with deep UV photoresist (0.6, 0.45, and 0.35 μm via hole features) [1]. This performance trade-off—lower environmental impact at the expense of reduced etch rate and selectivity—defines the specific niche where oxalyl fluoride is selected: applications where emissions compliance outweighs throughput requirements, or where process optimization (gas mixtures, plasma parameters) can compensate for the inherent rate limitations.

Semiconductor manufacturing Plasma etching Dielectric materials

Density and Volumetric Handling Properties Relative to Oxalyl Chloride

Oxalyl fluoride exhibits an estimated density of 1.5112 g/cm³ , compared to oxalyl chloride's density of 1.48 g/cm³ [1]. While the density difference is modest, the significantly lower boiling point (26.6 °C vs. 63 °C) [2] and correspondingly higher vapor pressure at ambient conditions (68.9±0.2 mmHg at 25 °C for oxalyl fluoride per ChemSpider [3] vs. lower vapor pressure for oxalyl chloride) necessitate different containment and transfer equipment. Oxalyl fluoride's vapor pressure profile requires pressurized or low-temperature storage configurations that differ from standard oxalyl chloride handling systems, representing a distinct procurement and infrastructure consideration.

Chemical handling Storage Process safety

Oxalyl Fluoride (CAS 359-40-0) Optimal Application Scenarios for Scientific and Industrial Procurement


Environmentally Compliant Semiconductor Dielectric Etching

Oxalyl fluoride is positioned as a drop-in replacement for high-GWP perfluorocompounds (e.g., C₂F₆, CF₄) in dielectric etch processes where greenhouse gas emission reduction is a primary compliance metric [1]. While etch rates and mask selectivity are lower than PFC-based processes [1], this trade-off is acceptable in fabs operating under stringent emissions caps or voluntary carbon reduction pledges. The compound's decomposition in plasma yields fragments with minimal long-lived greenhouse activity, making it suitable for advanced logic and memory device manufacturing lines seeking to reduce Scope 1 emissions [1][2].

Phosphorus-Fluorine Bond Synthesis in Modified Nucleotides

The quantitative transformation of phosphorus azolides to P-fluorides using oxalyl fluoride [3] makes this compound a preferred reagent in the synthesis of P–F modified nucleotides and oligonucleotide therapeutics. Alternative fluorinating agents (e.g., DAST, Deoxo-Fluor) are optimized for C–F bond formation in alcohols and carbonyls, not for P–F construction. Oxalyl fluoride fills this specific synthetic niche with near-quantitative conversion, enabling high-purity phosphorofluoridate intermediates essential for antisense oligonucleotides and siRNA constructs [3].

Industrial-Scale Acyl Fluoride Production via Halogen Exchange

The patented ultrasound-assisted synthesis of oxalyl fluoride from oxalyl chloride and coarse alkali metal fluorides [4] provides a cost-advantaged route to bulk quantities of this difluoride building block. The process tolerates fluoride particles with relatively large diameters (≥90 wt% within 15-100 μm ), reducing the energy and equipment costs associated with mechanical milling. Oxalyl fluoride produced via this method serves as a precursor to perfluoroalkyl vinyl ethers and other high-value fluorinated monomers .

Laboratory-Scale Acyl Fluoride Transfer Reactions

In academic and pharmaceutical discovery laboratories, oxalyl fluoride functions as an electrophilic fluorine donor in reactions requiring the introduction of the –COF moiety or the generation of acyl fluorides in situ. Its difluoride structure delivers two equivalents of fluoride per molecule, offering stoichiometric efficiency compared to monofluorinated acyl fluorides [3]. This property is leveraged in the synthesis of fluorinated ethers, esters, and amides where chloride-based analogs would generate interfering byproducts [1].

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